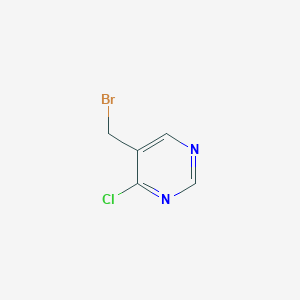
5-(Bromomethyl)-4-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-4-chloropyrimidine: is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are significant in various biological and chemical processes. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloropyrimidine typically involves the bromination of 4-chloropyrimidine. One common method includes the reaction of 4-chloropyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to meet industrial and regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-4-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyrimidines.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-4-chloropyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-4-chloropyrimidine involves its interaction with nucleophiles due to the presence of the bromomethyl group. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of biological processes, making it useful in medicinal chemistry for the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-4-chloropyrimidine
- 5-(Bromomethyl)-2-chloropyrimidine
- 5-(Bromomethyl)-4-fluoropyrimidine
Uniqueness
5-(Bromomethyl)-4-chloropyrimidine is unique due to the specific positioning of the bromine and chlorine atoms on the pyrimidine ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Compared to its analogs, it may exhibit different biological activities and chemical properties, which can be exploited in various applications.
Eigenschaften
Molekularformel |
C5H4BrClN2 |
|---|---|
Molekulargewicht |
207.45 g/mol |
IUPAC-Name |
5-(bromomethyl)-4-chloropyrimidine |
InChI |
InChI=1S/C5H4BrClN2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2 |
InChI-Schlüssel |
CELVMQZHFSJQJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
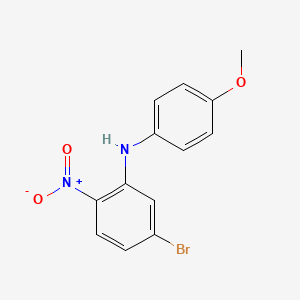

![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
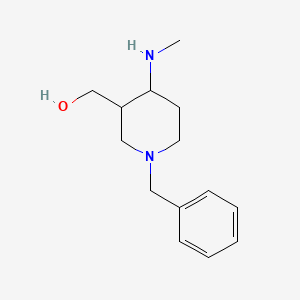
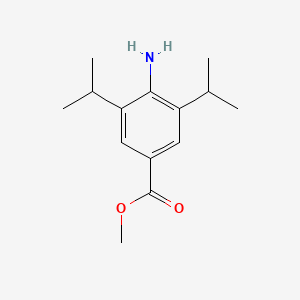
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
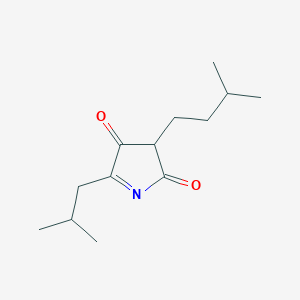
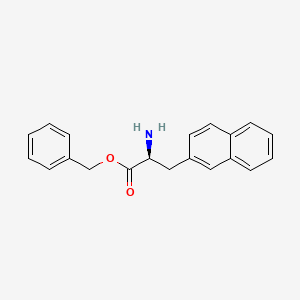
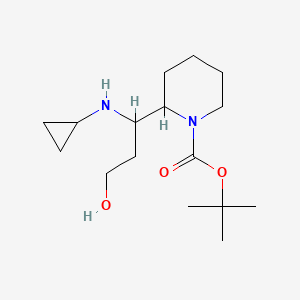
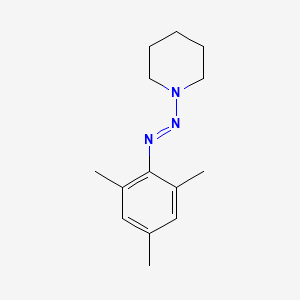
![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
